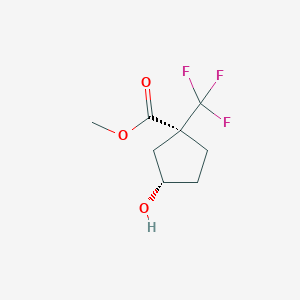

Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate

Description

Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring a trifluoromethyl group, a hydroxyl group at the 3-position, and a methyl ester at the 1-position. Its molecular formula is C₈H₁₁F₃O₃ (calculated molecular weight: 212.17 g/mol). The compound’s stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors sensitive to fluorine substitution .

Properties

IUPAC Name |

methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-14-6(13)7(8(9,10)11)3-2-5(12)4-7/h5,12H,2-4H2,1H3/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXUWTCBUSJEJT-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(CC[C@@H](C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of antidiabetic and antioxidant properties. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.

- Molecular Formula : C8H11F3O3

- Molecular Weight : 212.168 g/mol

- Purity : Typically 95%.

Biological Activity Overview

The compound exhibits promising biological activities, particularly in antidiabetic applications. Its trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are beneficial for drug design.

Antidiabetic Activity

Recent studies have demonstrated the compound's effectiveness against several key enzymes involved in carbohydrate metabolism:

| Enzyme | IC50 (μM) | % Inhibition at 500 μM |

|---|---|---|

| α-Glucosidase | 6.28 | 83.13 ± 0.80 |

| α-Amylase | 4.58 | 78.85 ± 2.24 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 | 88.35 ± 0.89 |

| DPPH (Antioxidant Assay) | 2.36 | 92.23 ± 0.22 |

The compound showed significant inhibition of these enzymes, indicating its potential as a multi-target antidiabetic agent .

The mechanism behind the antidiabetic activity appears to involve molecular docking studies that suggest strong binding interactions with the active sites of the respective enzymes. The presence of hydroxyl and carbonyl functional groups enhances interaction with amino acid residues within enzyme active sites, promoting inhibition .

Case Studies and Research Findings

-

In Vitro Studies :

- A study synthesized the compound and evaluated its effects on various antidiabetic targets, reporting IC50 values that indicate strong inhibitory effects on α-glucosidase and PTP1B, making it a candidate for further development as an antidiabetic drug .

- The antioxidant activity was assessed using the DPPH assay, where the compound exhibited a high percentage of inhibition, suggesting potential protective effects against oxidative stress.

- Comparative Analysis :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share the cyclopentane core but differ in substituents, influencing their physicochemical and spectroscopic properties:

Key Observations :

- Trifluoromethyl vs. Bromine : The target compound’s -CF₃ group enhances lipophilicity and electron-withdrawing effects compared to the bromine analog, which may favor nucleophilic substitution reactions in the latter .

- Hydroxyl vs.

Analytical Data

Key Observations :

- The target compound’s hydroxyl proton is expected to appear as a broad peak in ¹H NMR (~2.5–5.0 ppm), while the trifluoromethyl group resonates as a quartet in ¹³C NMR (~120–125 ppm) due to coupling with fluorine .

- LCMS and HPLC data (e.g., ) highlight the utility of high-resolution mass spectrometry and reverse-phase chromatography in characterizing these compounds.

Physicochemical Properties

- Lipophilicity: The -CF₃ group increases logP compared to hydroxyl or amino analogs, enhancing membrane permeability in drug design.

- Thermal Stability : Boc-protected derivatives (e.g., ) exhibit higher melting points (71.2°C) due to crystalline packing, whereas halogenated analogs (e.g., ) may have lower melting points.

- Solubility: Hydroxyl and ester groups improve aqueous solubility relative to fully non-polar analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.